

Application Notes and Protocols for CTX-0294885 in Kinome Profiling

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Compound of Interest

Compound Name: CTX-0294885

Cat. No.: B612119

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Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.^{[1][2][3][4]} It has been effectively developed into a powerful affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples using mass spectrometry-based proteomics.^{[1][2][3][5][6]} A key advantage of **CTX-0294885** is its extensive coverage of the kinome, including the unique ability to capture all members of the AKT family, a feat not achieved by previously existing broad-spectrum kinase inhibitors.^{[1][2][3][5][7]}

This document provides detailed application notes and protocols for the utilization of **CTX-0294885** in kinome profiling experiments, enabling researchers to leverage this reagent for comprehensive analysis of kinase signaling networks. Such analyses are pivotal in various research areas, including oncology, immunology, and metabolic diseases.^[7]

Data Presentation

The utility of **CTX-0294885**, particularly when used as an affinity reagent, is demonstrated by the substantial number of kinases it can enrich from a single cell line. The following tables summarize the quantitative data on kinase capture from MDA-MB-231 human breast cancer cells.

Table 1: Kinase Enrichment from MDA-MB-231 Cells using **CTX-0294885**.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Reagent Configuration	Number of Protein Kinases Identified
CTX-0294885	235
Mixture of Four Inhibitors*	261

*The mixture of four inhibitors includes **CTX-0294885**, Purvalanol B, SU6668, and VI16832.[\[1\]](#)

Table 2: Phosphosite Identification with Combined Kinase and Phosphopeptide Enrichment.[\[2\]](#)
[\[5\]](#)

Enrichment Strategy	Number of High-Confidence Phosphosites Identified	Number of Kinases with Identified Phosphosites
Affinity purification with four inhibitors* coupled with phosphopeptide enrichment	799	183

*The mixture of four inhibitors includes **CTX-0294885**, Purvalanol B, SU6668, and VI16832.

Experimental Protocols

This section outlines the key experimental protocols for utilizing **CTX-0294885** in kinome profiling experiments, from cell lysis to mass spectrometry analysis.

Protocol 1: Preparation of Cell Lysates

- Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.
- Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lysis: Lyse the cells on ice for 30 minutes in a suitable lysis buffer. A recommended lysis buffer composition is:

- 50 mM HEPES-NaOH, pH 7.5
- 150 mM NaCl
- 0.5% Triton-X 100
- 1 mM EDTA
- 1 mM EGTA
- 10 mM NaF
- 2.5 mM Na₃VO₄
- Protease and phosphatase inhibitor cocktails (e.g., cOmplete™ and PhosSTOP™ from Roche).[6]
- Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Kinase Enrichment using CTX-0294885-Coupled Beads

- Bead Preparation: **CTX-0294885** is covalently coupled to Sepharose beads.[2][3][6] These beads are the affinity matrix for kinase capture.
- Incubation: Incubate the clarified cell lysate (containing a specified amount of total protein) with the **CTX-0294885**-coupled Sepharose beads. The incubation should be performed with gentle rotation at 4°C for a defined period (e.g., 1-2 hours).
- Washing: After incubation, wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins. A final wash with a low-salt buffer should be performed.

- **Elution:** Elute the bound kinases from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of a soluble kinase inhibitor.

Protocol 3: Sample Preparation for Mass Spectrometry

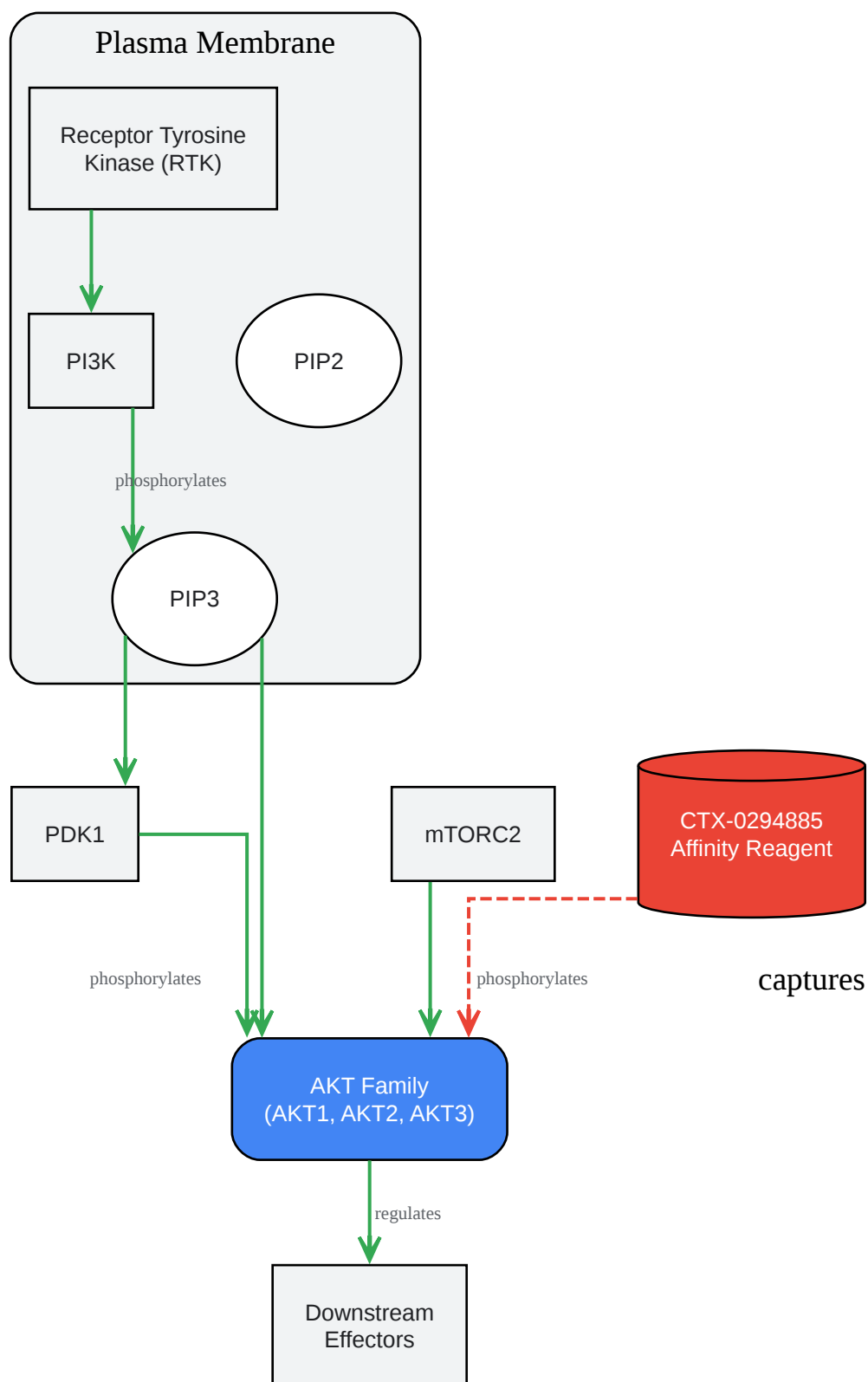
- **Protein Digestion:** The eluted kinase-enriched protein sample is subjected to in-solution or in-gel digestion with trypsin.
- **Peptide Desalting:** The resulting peptides are desalted and concentrated using C18 spin columns or similar devices.
- **(Optional) Phosphopeptide Enrichment:** For analysis of kinase phosphorylation, the desalted peptides can be further enriched for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) chromatography.[\[7\]](#)

Protocol 4: LC-MS/MS Analysis and Data Processing

- **LC-MS/MS:** Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).[\[8\]](#)
- **Data Analysis:** Process the raw mass spectrometry data using software such as MaxQuant for protein identification and quantification.[\[1\]](#) The Andromeda search engine can be used for database searching against a relevant protein database (e.g., UniProt human).[\[1\]](#) Key parameters for data analysis include setting a false discovery rate (FDR) of 1% for both protein and peptide identifications.[\[1\]](#)

Visualizations

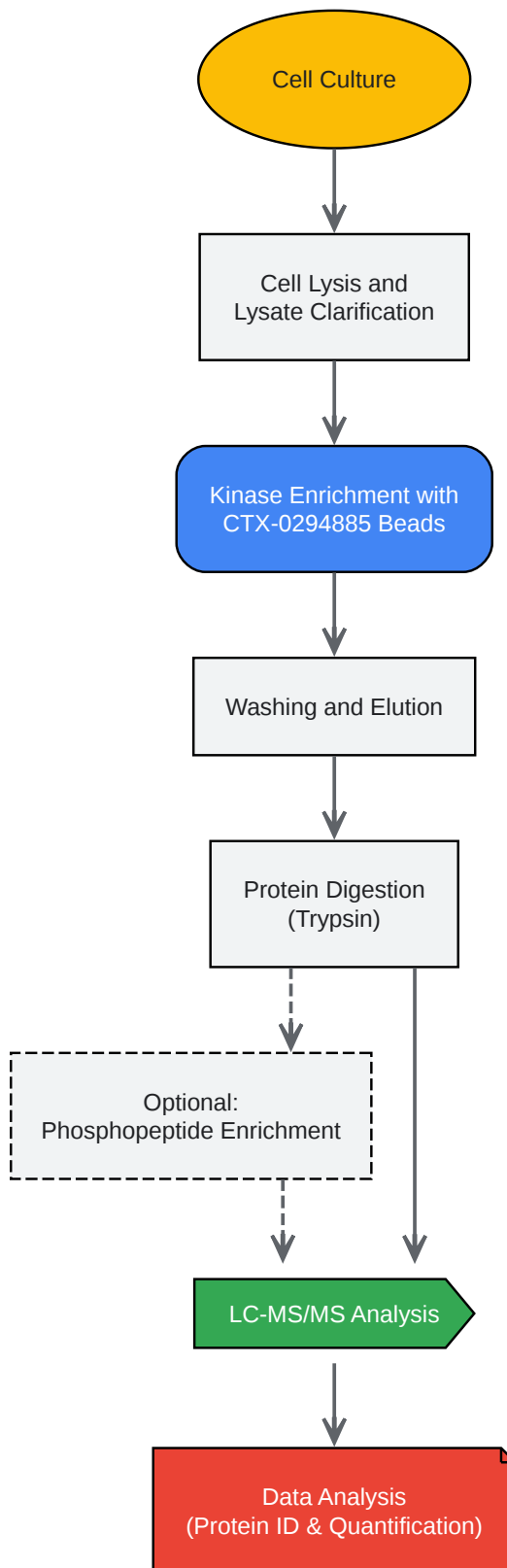
Signaling Pathway Diagram



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Caption: PI3K/AKT signaling pathway and capture of AKT isoforms by **CTX-0294885**.

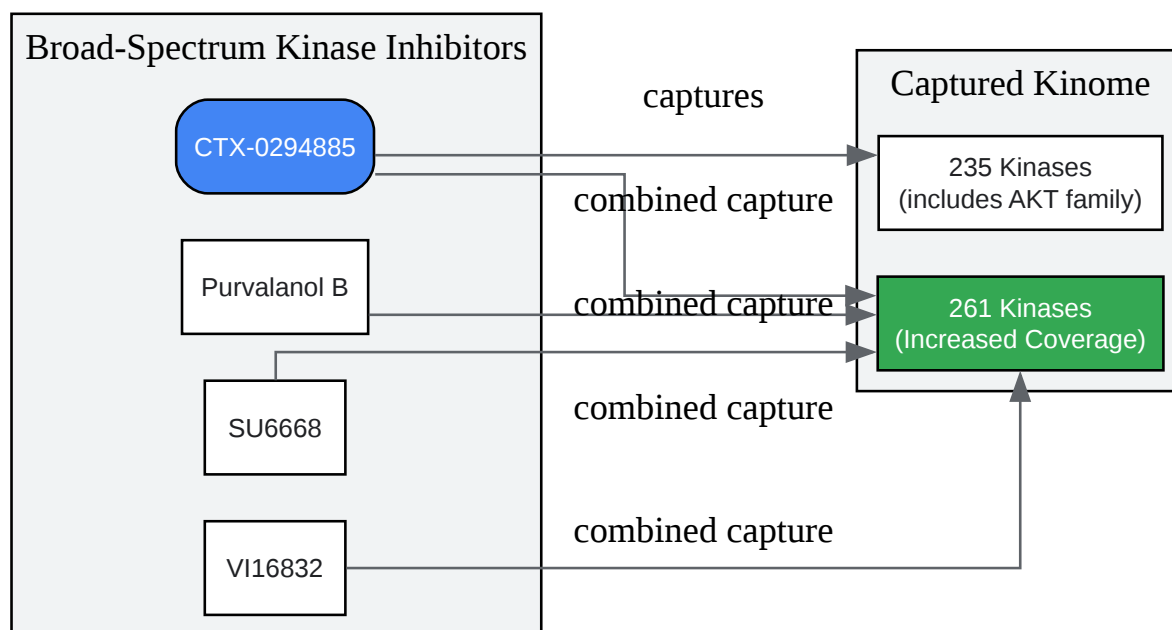
Experimental Workflow Diagram



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Caption: Experimental workflow for kinome profiling using **CTX-0294885**.

Logical Relationship Diagram



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Caption: **CTX-0294885** enhances kinome coverage alone and in combination.

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